Cas no 2172047-29-7 (1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol)

1-(3-Fluorophenyl)-1H-pyrazol-5-ylmethanol is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The presence of the fluorophenyl group enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The hydroxymethyl substituent at the 5-position offers versatility for further functionalization, enabling the synthesis of more complex molecules. This compound exhibits favorable physicochemical properties, including moderate solubility and stability under standard conditions. Its structural features make it suitable for use in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active compounds. The fluorine atom contributes to improved binding affinity and selectivity in target interactions.
1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol structure
2172047-29-7 structure
Product Name:1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol
CAS No:2172047-29-7
MF:C10H9FN2O
MW:192.189665555954
CID:6121071
PubChem ID:165590209
Update Time:2025-10-23

1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol
    • [1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanol
    • EN300-1591304
    • 2172047-29-7
    • Inchi: 1S/C10H9FN2O/c11-8-2-1-3-9(6-8)13-10(7-14)4-5-12-13/h1-6,14H,7H2
    • InChI Key: LITNASGLOHSJCB-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)N1C(CO)=CC=N1

Computed Properties

  • Exact Mass: 192.06989108g/mol
  • Monoisotopic Mass: 192.06989108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38Ų

1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol Pricemore >>

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Additional information on 1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol

Recent Advances in the Study of 1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol (CAS: 2172047-29-7)

The compound 1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol (CAS: 2172047-29-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. The information presented here is based on peer-reviewed studies and industry reports published within the last two years.

Recent studies have highlighted the role of 1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol as a key intermediate in the synthesis of novel bioactive molecules. Its structural features, including the fluorophenyl and pyrazole moieties, make it a versatile scaffold for drug discovery. Researchers have successfully utilized this compound in the development of inhibitors targeting various enzymes and receptors, particularly those involved in inflammatory and oncogenic pathways.

One of the most notable advancements is the application of 1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol in the design of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating the activity of protein kinases implicated in cancer progression. The compound exhibited promising inhibitory effects against specific kinase isoforms, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for anticancer drug development.

In addition to its role in oncology, recent research has explored the anti-inflammatory properties of 1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol. A study conducted by a team at the University of Cambridge revealed that derivatives of this compound could effectively suppress the production of pro-inflammatory cytokines in vitro. The mechanism of action appears to involve the inhibition of NF-κB signaling, a critical pathway in inflammatory responses. These results open new avenues for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthetic routes to 1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol have also been optimized in recent years. A 2022 publication in Organic Process Research & Development described a scalable and cost-effective method for its production, utilizing green chemistry principles. This advancement is particularly significant for industrial applications, as it reduces the environmental impact and improves the overall yield of the compound.

Despite these promising developments, challenges remain in the clinical translation of 1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the compound's unique chemical properties and demonstrated biological activities make it a compelling candidate for further investigation.

In conclusion, 1-(3-fluorophenyl)-1H-pyrazol-5-ylmethanol (CAS: 2172047-29-7) represents a valuable tool in medicinal chemistry, with applications ranging from kinase inhibition to anti-inflammatory therapy. Continued research into its derivatives and mechanisms of action will likely yield new insights and therapeutic opportunities in the coming years.

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